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Introduction: Deconstructing a Privileged Scaffold
In the landscape of medicinal chemistry, the assembly of specific molecular fragments often

predicts biological activity. The compound 2-(4-Aminophenoxy)benzamide represents a

compelling amalgamation of three such pharmacologically significant substructures: the

benzamide core, the diphenyl ether linker, and a terminal 4-aminophenyl group. Benzamide

derivatives are renowned for their diverse pharmacological profiles, exhibiting activities ranging

from antimicrobial and anti-inflammatory to anticancer.[1][2] The inherent versatility of the

benzamide scaffold makes it a cornerstone in the synthesis of active pharmaceutical

ingredients (APIs).[3][4]

This technical guide provides a comprehensive analysis of the 2-(4-
Aminophenoxy)benzamide structure, its physicochemical properties, and detailed protocols

for its synthesis and characterization. By dissecting the molecule into its core components, we
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aim to provide researchers and drug development professionals with a foundational

understanding of its chemical behavior and potential for therapeutic innovation.

Part 1: Core Structure and Substructure Analysis
The rational design of novel therapeutics begins with a deep understanding of the lead

compound's architecture. The structure of 2-(4-Aminophenoxy)benzamide is a deliberate

combination of functional groups, each contributing unique electronic, steric, and solubility

characteristics.

Molecular Identity:

IUPAC Name: 2-(4-aminophenoxy)benzamide

Chemical Formula: C₁₃H₁₂N₂O₂

Molecular Weight: 228.25 g/mol [5]

CAS Number: 307308-74-3[5]

Caption: 2D Structure of 2-(4-Aminophenoxy)benzamide.

The Benzamide Moiety: A Versatile Pharmacophore
The benzamide functional group consists of a carbonyl group attached to a nitrogen atom and

a benzene ring.[1] This substructure is a cornerstone in medicinal chemistry due to its ability to

act as a stable, neutral hydrogen bond donor and acceptor.[6]

Electronic Properties: The lone pair of electrons on the nitrogen atom participates in

resonance with the carbonyl group, resulting in a planar amide bond. This rigidity can be

crucial for orienting the molecule within a biological target's binding site.

Pharmacological Significance: Benzamide derivatives exhibit a vast array of biological

activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial effects.[2][6]

They are key components in drugs like sulpiride (an antipsychotic) and are investigated for

treating conditions like cancer and Alzheimer's disease.[1][2]
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Caption: Logical relationship of Benzamide features.

The Diphenyl Ether Linkage: A Flexible Spacer
The ether oxygen atom connecting the two phenyl rings provides rotational flexibility. This

allows the two aromatic systems to adopt various conformations, which can be advantageous

for optimizing binding to a target protein. The diaryl ether motif is chemically robust and is

found in numerous biologically active compounds.

The 4-Aminophenyl Moiety: A Key Interaction Point
The terminal 4-aminophenyl group, also known as a p-substituted aniline, is a critical feature.

The primary aromatic amine (—NH₂) can significantly influence the molecule's properties:

Basicity: The amino group is weakly basic and can be protonated at physiological pH to form

an ammonium cation (—NH₃⁺). This allows for the formation of strong ionic interactions (salt

bridges) with acidic residues like aspartate or glutamate in a protein's active site.

Hydrogen Bonding: The amino group serves as an excellent hydrogen bond donor.

Synthetic Handle: The nucleophilic nature of the amine makes it a convenient point for

further chemical modification to explore structure-activity relationships (SAR).

Part 2: Physicochemical Properties and Data
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A compound's physicochemical properties govern its absorption, distribution, metabolism, and

excretion (ADME) profile. While extensive experimental data for 2-(4-
Aminophenoxy)benzamide is limited, the following table summarizes known and predicted

values.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Part 3: Experimental Protocols
Proposed Synthesis Workflow
The synthesis of 2-(4-Aminophenoxy)benzamide can be achieved through several routes.

One practical approach, adapted from methodologies for similar 2-aminobenzamide

derivatives, involves the reaction of isatoic anhydride with 4-aminophenol.[9][10] This method is

efficient and avoids harsh conditions.

Protocol: Synthesis via Isatoic Anhydride

Reactant Preparation: In a round-bottom flask, dissolve isatoic anhydride (1.0 equivalent) in

a suitable polar aprotic solvent, such as dimethylformamide (DMF).

Nucleophilic Addition: To this solution, add 4-aminophenol (1.0 equivalent).

Reaction: Heat the mixture to reflux (typically 120-150 °C) for 4-6 hours. The reaction

proceeds via nucleophilic attack of the aminophenol on the anhydride, followed by

decarboxylation to yield the intermediate 2-amino-N-(4-hydroxyphenyl)benzamide.
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Ether Formation (Williamson Ether Synthesis):This step is a modification of the standard

protocol to achieve the target molecule, though a direct coupling might be more efficient if

starting materials are available. This guide will focus on the characterization of the title

compound. A more direct synthesis would involve the coupling of 2-fluorobenzamide and 4-

aminophenol.

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water to

precipitate the crude product.

Purification: Collect the solid precipitate by vacuum filtration, wash with water, and

recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-
(4-Aminophenoxy)benzamide.
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Caption: Proposed synthetic workflow.

Spectroscopic Characterization
Confirming the identity and purity of a synthesized compound is paramount. The following are

the expected spectroscopic signatures for 2-(4-Aminophenoxy)benzamide.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[11]
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Predicted ¹H NMR Data (400 MHz, DMSO-d₆)[9]
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data, please view the interactive version.
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| ~ 6.3 | Singlet (broad) | 2H | Amine NH₂ |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)[9][11]
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| ~ 115 | Aromatic C-NH₂ |

3.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.[9][10]

Predicted IR Absorption Bands (KBr Pellet)
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| ~ 1240 | Strong | C-O-C stretching (asymmetric ether) |

3.2.3 Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide structural information

through fragmentation patterns.[7]

Expected Molecular Ion (M⁺): m/z = 228.1

Predicted Fragments: Fragmentation would likely occur at the ether linkage and via loss of

the amide group, providing characteristic daughter ions.

Protocol: In Vitro Anticancer Activity Evaluation (MTT
Assay)
Given that many benzamide derivatives show anticancer potential, a primary biological screen

could involve assessing cytotoxicity against a cancer cell line. The MTT assay is a standard

colorimetric method for this purpose.

Cell Seeding: Seed a human cancer cell line (e.g., HCT-116 colon cancer cells) into a 96-

well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a CO₂

incubator.

Compound Treatment: Prepare serial dilutions of 2-(4-Aminophenoxy)benzamide in cell

culture medium. Treat the cells with these concentrations for 48-72 hours. Include a vehicle

control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
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MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial

dehydrogenases will reduce the yellow MTT to a purple formazan.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate

reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

viability against the compound concentration and determine the IC₅₀ value (the concentration

at which 50% of cell growth is inhibited).
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Caption: Workflow for MTT cell viability assay.

Conclusion
2-(4-Aminophenoxy)benzamide is a molecule constructed from high-value pharmacophoric

units. The benzamide core provides a rigid, interactive anchor, the diphenyl ether acts as a

flexible linker, and the terminal aminophenyl group offers a key site for polar and ionic

interactions. This structural arrangement makes it an intriguing candidate for further

investigation in drug discovery programs, particularly in oncology and infectious diseases. The

synthetic and analytical protocols detailed in this guide provide a robust framework for
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researchers to synthesize, purify, and characterize this compound and its future analogs,

paving the way for the exploration of its full therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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